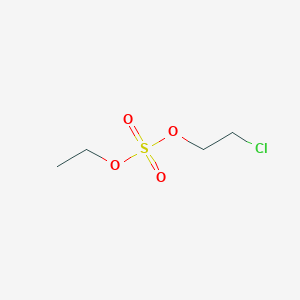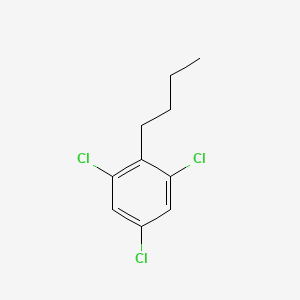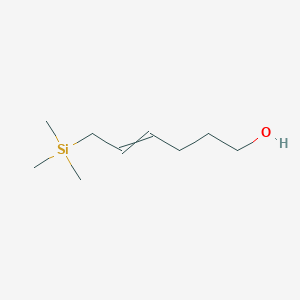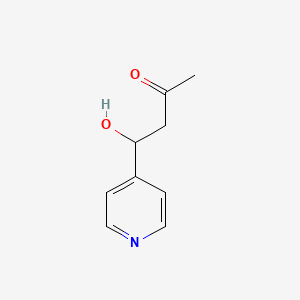
2,4-Dichloro-4-formylhexanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-4-formylhexanenitrile is an organic compound characterized by the presence of two chlorine atoms, an aldehyde group, and a nitrile group attached to a hexane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-4-formylhexanenitrile typically involves the chlorination of hexanenitrile derivatives. One common method includes the reaction of hexanenitrile with chlorine gas under controlled conditions to introduce the chlorine atoms at the 2 and 4 positions. The formyl group can be introduced through a subsequent formylation reaction using reagents such as formic acid or formyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using specialized equipment to handle chlorine gas safely. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-4-formylhexanenitrile undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products
Oxidation: 2,4-Dichloro-4-carboxyhexanenitrile.
Reduction: 2,4-Dichloro-4-formylhexylamine.
Substitution: 2,4-Dichloro-4-hydroxyhexanenitrile.
Applications De Recherche Scientifique
2,4-Dichloro-4-formylhexanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-4-formylhexanenitrile involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new chemical bonds and structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-4-formylpentanenitrile: Similar structure but with a shorter carbon chain.
2,4-Dichloro-4-formylheptanenitrile: Similar structure but with a longer carbon chain.
2,4-Dichloro-4-formylhexanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
2,4-Dichloro-4-formylhexanenitrile is unique due to the specific positioning of the chlorine atoms, aldehyde group, and nitrile group on the hexane backbone
Propriétés
Numéro CAS |
92759-35-8 |
|---|---|
Formule moléculaire |
C7H9Cl2NO |
Poids moléculaire |
194.06 g/mol |
Nom IUPAC |
2,4-dichloro-4-formylhexanenitrile |
InChI |
InChI=1S/C7H9Cl2NO/c1-2-7(9,5-11)3-6(8)4-10/h5-6H,2-3H2,1H3 |
Clé InChI |
IMHOMCCMIQUMFY-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC(C#N)Cl)(C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~,N~1~-Dioctadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide](/img/structure/B14341182.png)


![1,1'-[Cyclohexane-1,1-diylbis(methylene)]dicyclohexane](/img/structure/B14341194.png)


![N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine}](/img/structure/B14341214.png)

![4-Methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate](/img/structure/B14341237.png)
![4-Methylhexahydro-4H-furo[2,3-b]pyran](/img/structure/B14341240.png)



